cis-(1s,4s)-n-Methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine mandelate
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Overview
Description
cis-(1s,4s)-n-Methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine mandelate: is a chiral amine compound known for its pharmacological properties. It is a derivative of naphthalenamine and is characterized by the presence of a dichlorophenyl group. This compound has been studied for its potential use in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-(1s,4s)-n-Methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine mandelate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the naphthalenamine core, which is then functionalized with a dichlorophenyl group.
Reaction Conditions: The reaction conditions often involve the use of solvents such as ethanol or 2-propanol.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired cis isomer.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and may include additional steps for the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in substitution reactions, often using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated products.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
Biology: In biological research, the compound is used to study the interactions between small molecules and biological targets. It is often used in assays to investigate enzyme activity and receptor binding.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurological disorders. It is being studied for its ability to modulate neurotransmitter levels and its potential as an antidepressant .
Industry: In industrial applications, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of cis-(1s,4s)-n-Methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine mandelate involves its interaction with neurotransmitter transporters. The compound inhibits the reuptake of serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is believed to contribute to its antidepressant effects .
Comparison with Similar Compounds
Sertraline: A selective serotonin reuptake inhibitor with a similar chemical structure.
Fluoxetine: Another selective serotonin reuptake inhibitor used in the treatment of depression.
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor with a different chemical structure but similar pharmacological effects.
Uniqueness: The uniqueness of cis-(1s,4s)-n-Methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine mandelate lies in its ability to inhibit the reuptake of multiple neurotransmitters simultaneously. This property makes it a potential candidate for the treatment of complex neurological disorders where multiple neurotransmitter systems are involved .
Properties
Molecular Formula |
C25H25Cl2NO3 |
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Molecular Weight |
458.4 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C17H17Cl2N.C8H8O3/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;9-7(8(10)11)6-4-2-1-3-5-6/h2-6,8,10,12,17,20H,7,9H2,1H3;1-5,7,9H,(H,10,11) |
InChI Key |
PKXMFQSWZRRSRR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.C1=CC=C(C=C1)C(C(=O)O)O |
Origin of Product |
United States |
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